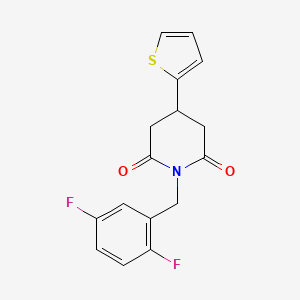

1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione

Description

1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a synthetic small molecule featuring a piperidine-2,6-dione core substituted with a 2,5-difluorobenzyl group at position 1 and a thiophen-2-yl moiety at position 4. The compound’s structure combines electron-withdrawing fluorine atoms and a sulfur-containing heterocycle, which may influence its physicochemical and biological properties.

Properties

IUPAC Name |

1-[(2,5-difluorophenyl)methyl]-4-thiophen-2-ylpiperidine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2NO2S/c17-12-3-4-13(18)11(6-12)9-19-15(20)7-10(8-16(19)21)14-2-1-5-22-14/h1-6,10H,7-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQHTKUALMGLSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)N(C1=O)CC2=C(C=CC(=C2)F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-Difluorobenzyl)-4-(thiophen-2-yl)piperidine-2,6-dione is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring with a thiophene moiety and a difluorobenzyl group. The specific arrangement of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H12F2N2O2S |

| Molecular Weight | 304.32 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.

- Receptor Modulation : It can act as a modulator for specific receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar piperidine derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Activity

A notable case study involved the evaluation of piperidine derivatives against cancer cell lines. The compound demonstrated moderate cytotoxic effects on various cancer cell lines, including:

- Cell Line : HT-29 (Colorectal Cancer)

- EC50 : 15 µM

- Cell Line : TK-10 (Renal Cancer)

- EC50 : 20 µM

These results suggest that the compound may possess anticancer properties, warranting further investigation into its efficacy and safety.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Comparative studies with similar compounds reveal that:

- Substituent Variations : Changing the thiophene group to other heterocycles can significantly alter binding affinity and biological effectiveness.

- Fluorination Effects : The presence of difluorobenzyl enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Case Studies and Research Findings

- Antiviral Activity : A study on structurally related piperidine derivatives showed promising antiviral activity against HIV and other viruses. The presence of the thiophene group was linked to enhanced antiviral properties.

- Cytotoxicity Studies : In vitro assays demonstrated that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest good absorption and metabolic stability, making it a candidate for further drug development.

Comparison with Similar Compounds

Fluorinated Aromatic Substituents

- 4-(3-Fluorophenyl)piperidine-2,6-dione (): Substituent: A single 3-fluorophenyl group. Molecular Weight: 207.20 g/mol. Relevance: The mono-fluorinated analog lacks the 2,5-difluorobenzyl group, which in the target compound may enhance metabolic stability and binding interactions due to increased electronegativity and steric effects .

-

- Substituents: Synthesized from 1-(2,6-dichloro-4-trifluoromethyl-phenyl)piperidine-2,6-dione coupled with aromatic aldehydes.

- Activity: Demonstrated antimicrobial properties, suggesting that electron-deficient aromatic groups (e.g., trifluoromethyl) enhance bioactivity. The target compound’s thiophen-2-yl group may similarly modulate lipophilicity and membrane penetration .

Heterocyclic and Functionalized Substituents

- 3-(4-((4-(Morpholinomethyl-benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione (): Substituent: A morpholinomethyl-benzyl group linked to an isoindolinone moiety. The target compound’s thiophen group may offer distinct pharmacokinetic advantages, such as improved solubility or target selectivity .

Key Findings:

Fluorine Substitution: The 2,5-difluorobenzyl group in the target compound may improve metabolic stability compared to mono-fluorinated analogs (e.g., ) due to enhanced electron-withdrawing effects and resistance to oxidative degradation.

Thiophen vs.

Therapeutic Potential: While the SLE-targeted compound () uses a morpholinomethyl group for solubility, the target compound’s thiophen moiety could offer alternative binding interactions for divergent biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.